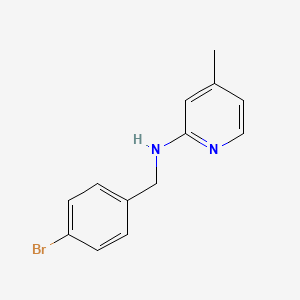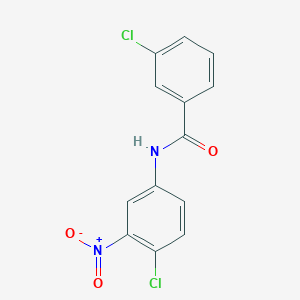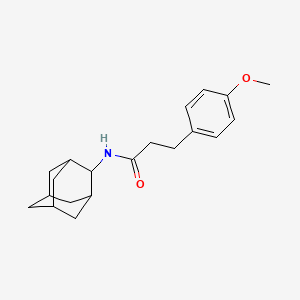
N-(4-bromobenzyl)-4-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-4-methyl-2-pyridinamine is a chemical compound that belongs to the family of pyridine-based molecules. This compound has attracted significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)-4-methyl-2-pyridinamine is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce oxidative stress, which can lead to cell death. Furthermore, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromobenzyl)-4-methyl-2-pyridinamine is its potent anti-cancer activity. This makes it an attractive candidate for drug discovery and medicinal chemistry. Additionally, its multi-step synthesis method makes it accessible to researchers. However, one of the main limitations of this compound is its potential toxicity. Further research is needed to determine its safety profile and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-bromobenzyl)-4-methyl-2-pyridinamine. One area of interest is the development of novel derivatives with improved potency and safety profiles. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in other areas of medicine. Finally, more research is needed to determine its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and medicinal chemistry. Its potent anti-cancer activity and multi-step synthesis method make it an attractive candidate for further research. However, further studies are needed to determine its safety profile and potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-bromobenzyl)-4-methyl-2-pyridinamine can be achieved through a multi-step process. The first step involves the reaction of 4-bromobenzyl bromide with 4-methyl-2-pyridinamine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Suzuki coupling reaction with boronic acid to yield the final product.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-4-methyl-2-pyridinamine has shown promising results in various scientific research applications. One of the key areas of interest is its potential as a drug candidate for the treatment of cancer. Several studies have shown that this compound exhibits potent anti-cancer activity in vitro and in vivo. Additionally, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-6-7-15-13(8-10)16-9-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCMGRPAYBKDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)

![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)
![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)
![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)